Dabigatran Impurity 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabigatran Impurity 12 is a byproduct formed during the synthesis of Dabigatran etexilate, a novel anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .
Applications De Recherche Scientifique
Dabigatran Impurity 12 has several scientific research applications, including:
Pharmaceutical Analysis: It is used in the development and validation of analytical methods for the quantitation of impurities in Dabigatran etexilate drug substances.
Quality Control: The compound is used in quality control processes to ensure the purity and safety of Dabigatran etexilate products.
Toxicological Studies: It is studied for its potential toxicological effects and its impact on the overall safety profile of Dabigatran etexilate
Mécanisme D'action
Target of Action
Dabigatran Impurity 12, also known as Dabigatran etexilate, primarily targets thrombin , a central protein in the coagulation cascade . Thrombin plays a crucial role in the conversion of fibrinogen to fibrin, which is a key step in blood clot formation .
Mode of Action
Dabigatran etexilate acts as a direct and reversible inhibitor of thrombin . It binds to the active site of the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . This interaction inhibits the conversion of fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant .
Biochemical Pathways
The action of Dabigatran etexilate affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, Dabigatran etexilate prevents the activation of factors V, VIII, XI, and XIII, and the conversion of fibrinogen to fibrin . This results in an overall reduction in blood clot formation .
Pharmacokinetics
Dabigatran etexilate has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring . In healthy volunteers, peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours , with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
Result of Action
The primary result of Dabigatran etexilate’s action is the prevention of blood clot formation . By inhibiting thrombin and disrupting the coagulation cascade, Dabigatran etexilate reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation or those who have undergone hip or knee replacement surgery .
Action Environment
The action of Dabigatran etexilate can be influenced by various environmental factors. For instance, fatty foods can delay the intestinal absorption of Dabigatran, although the bioavailability of the drug is unaffected . Additionally, the drug’s susceptibility to degradation under stress conditions such as hydrolysis, oxidation, and thermal degradation has been observed . These factors can influence the drug’s action, efficacy, and stability.
Safety and Hazards
While specific safety and hazard information for Dabigatran Impurity 12 is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and storing the container tightly closed in a dry, cool, and well-ventilated place .
Analyse Biochimique
Biochemical Properties
Dabigatran Impurity 12, like Dabigatran, is likely to interact with thrombin, a key enzyme in the coagulation cascade . The nature of these interactions is likely to be inhibitory, preventing thrombin from catalyzing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation .
Cellular Effects
The cellular effects of this compound are expected to be similar to those of Dabigatran. By inhibiting thrombin, this compound would prevent the formation of fibrin clots, affecting various types of cells involved in coagulation .
Molecular Mechanism
The molecular mechanism of this compound is likely to involve direct, competitive, and reversible inhibition of thrombin . This would prevent thrombin from catalyzing its normal reactions, thereby inhibiting coagulation.
Temporal Effects in Laboratory Settings
Dabigatran has a predictable pharmacokinetic profile, with peak plasma concentrations reached approximately 2 hours after oral administration and an elimination half-life of 12 to 14 hours .
Dosage Effects in Animal Models
Dabigatran has been shown to have a predictable pharmacokinetic profile in animal models .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Dabigatran. Dabigatran is not metabolized by cytochrome P450 isoenzymes .
Transport and Distribution
Dabigatran is predominantly cleared via renal excretion of unchanged drug .
Méthodes De Préparation
The synthesis of Dabigatran Impurity 12 involves several steps, starting from the raw materials to the final product. The synthetic route typically includes the following steps:
N-acylation: Pyridine amino propanoate is acylated with 4-methylamino-3-nitro benzoyl chloride to form nitro amino propanoate.
Reduction: The nitro group is reduced to an amino group under catalytic hydrogenation conditions.
Nucleophilic substitution: The amino group undergoes nucleophilic substitution with a novel synthon, n-hexyl-4-nitrophenyl carbonate, to form the Dabigatran base.
Salt formation: The Dabigatran base is converted to its mesylate salt using methane sulfonic acid.
Analyse Des Réactions Chimiques
Dabigatran Impurity 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where an amino group is replaced by another functional group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of different degradation products
Comparaison Avec Des Composés Similaires
Dabigatran Impurity 12 can be compared with other impurities found in Dabigatran etexilate formulations, such as:
N-nitroso Dabigatran etexilate: A nitrosamine impurity that is a potential carcinogen.
Dabigatran Impurity A, B, and C: Other byproducts formed during the synthesis of Dabigatran etexilate.
Ximelagatran Impurities: Impurities found in Ximelagatran, another direct thrombin inhibitor that was withdrawn due to hepatotoxicity .
This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate formulations.
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway of Dabigatran Impurity 12 involves the conversion of 2-(Methylamino)benzoic acid to 2-(Methylamino)-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.", "Starting Materials": [ "2-(Methylamino)benzoic acid", "Concentrated sulfuric acid", "Concentrated nitric acid", "Sodium nitrite", "Sodium hydroxide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: 2-(Methylamino)benzoic acid is dissolved in concentrated sulfuric acid and nitric acid mixture to form a diazonium salt.", "Step 2: The diazonium salt is then treated with sodium nitrite and sodium hydroxide to form 2-(Methylamino)-5-nitrobenzoic acid.", "Step 3: The nitro group in 2-(Methylamino)-5-nitrobenzoic acid is reduced to an amino group using palladium on carbon and hydrogen gas.", "Step 4: The resulting compound is purified using standard techniques such as recrystallization or chromatography." ] } | |
Numéro CAS |
1422435-35-5 |
Formule moléculaire |
C21H23N3O4 |
Poids moléculaire |
381.44 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.